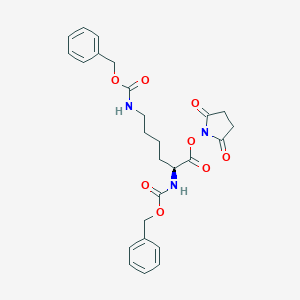

Z-Lys(Z)-OSu

説明

BenchChem offers high-quality Z-Lys(Z)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lys(Z)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOAUCZIIQFZMI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101144662 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-83-8 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Lys(Z)-OSu: A Core Reagent in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Z-Lys(Z)-OSu

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry, bioconjugation, and pharmaceutical research.[1][2] This compound is a derivative of the essential amino acid L-lysine, where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This strategic combination of protecting groups and an activated ester makes Z-Lys(Z)-OSu a highly effective building block for the precise and controlled incorporation of lysine residues into peptide chains.

The dual Z-protection ensures the stability of the side-chain during subsequent coupling reactions, a critical feature for the synthesis of complex peptides that may require regioselective modifications.[2] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of amide (peptide) bonds under mild conditions, facilitating efficient coupling to the free amino terminus of a growing peptide chain.[2]

Primary Function and Applications

The principal function of Z-Lys(Z)-OSu lies in its role as a protected and activated amino acid for peptide synthesis . It is particularly valuable in solution-phase peptide synthesis (SPPS) , where the controlled, stepwise addition of amino acids is paramount. Its utility also extends to solid-phase peptide synthesis (SPPS), albeit with considerations for the specific resin and cleavage strategies employed.

Beyond routine peptide synthesis, Z-Lys(Z)-OSu is instrumental in:

-

Bioconjugation: Facilitating the attachment of peptides to other biomolecules, such as proteins, antibodies, or drug molecules, to create functional bioconjugates.

-

Drug Development: Serving as a key intermediate in the synthesis of biologically active peptides, including therapeutic peptides and peptide-based drugs targeting a variety of diseases. The incorporation of protected lysine residues can be crucial for the final structure and function of these molecules.

-

Synthesis of Peptide-Based Biomaterials: Used in the creation of novel materials with specific biological properties, such as hydrogels and scaffolds for tissue engineering.

Physicochemical and Quantitative Data

A summary of the key quantitative data for Z-Lys(Z)-OSu is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester | |

| Synonyms | Z-L-Lys(Z)-OSu, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester | |

| CAS Number | 21160-83-8 | |

| Molecular Formula | C₂₆H₂₉N₃O₈ | |

| Molecular Weight | 511.52 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95.0% | |

| Storage Temperature | -20°C |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Z-Lys(Z)-OSu.

Solution-Phase Peptide Synthesis: A Step-by-Step Coupling Protocol

This protocol outlines the general procedure for coupling Z-Lys(Z)-OSu to a peptide chain with a free N-terminus (H₂N-Peptide) in a solution-phase synthesis.

Materials:

-

Z-Lys(Z)-OSu

-

H₂N-Peptide (with a free N-terminal amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolution of Reactants:

-

Dissolve the H₂N-Peptide (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve Z-Lys(Z)-OSu (1.1 to 1.5 equivalents) in anhydrous DMF.

-

-

Coupling Reaction:

-

To the solution of the H₂N-Peptide, add DIPEA (2-3 equivalents) to neutralize any salts and to act as a base catalyst.

-

Slowly add the solution of Z-Lys(Z)-OSu to the peptide solution with continuous stirring at room temperature.

-

Monitor the reaction progress using TLC until the starting peptide spot is no longer visible (typically 2-24 hours).

-

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting materials and by-products), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected peptide.

-

-

Purification:

-

Purify the crude peptide using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Z-Lys(Z)-protected peptide.

-

Solid-Phase Peptide Synthesis (SPPS) Workflow

While primarily used in solution-phase, Z-Lys(Z)-OSu can be incorporated in SPPS. The general workflow for a single coupling cycle is as follows:

Materials:

-

Resin-bound peptide with a free N-terminus

-

Z-Lys(Z)-OSu

-

Anhydrous DMF

-

DIPEA

-

DCM

-

Piperidine solution in DMF (typically 20%) for Fmoc deprotection (if applicable)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

N-terminal Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step (e.g., treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve Z-Lys(Z)-OSu (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in DMF.

-

Add the coupling solution to the swollen and deprotected resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Visualizing Workflows and Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide using Z-Lys(Z)-OSu, followed by the removal of the Z protecting groups.

Caption: General workflow for peptide synthesis using Z-Lys(Z)-OSu and subsequent deprotection.

Signaling Pathway of a Bioactive Peptide

While Z-Lys(Z)-OSu is a synthetic tool, the peptides it helps create can have significant biological roles. For instance, the synthesis of certain antimicrobial peptides (AMPs) containing lysine residues is a key application. Many cationic AMPs, rich in lysine and arginine, function by disrupting bacterial cell membranes. This mechanism does not involve a classical signaling pathway with intracellular cascades but rather a direct physical interaction leading to cell lysis.

The diagram below illustrates the logical relationship of an AMP's mechanism of action.

Caption: Mechanism of action for a lysine-rich antimicrobial peptide.

Conclusion

Z-Lys(Z)-OSu stands as a cornerstone reagent in the synthesis of peptides and their conjugates. Its well-defined structure, with orthogonal protecting groups and a highly reactive ester, provides chemists with a reliable tool for the precise incorporation of lysine residues. The detailed protocols and workflows presented in this guide offer a comprehensive overview for researchers and professionals in drug development, enabling the efficient and controlled synthesis of complex peptide-based molecules for a wide array of scientific and therapeutic applications. The continued use of Z-Lys(Z)-OSu and similar reagents will undoubtedly fuel further advancements in peptide chemistry and the development of novel peptide-based therapeutics.

References

Z-Lys(Z)-OSu: A Comprehensive Technical Guide to Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structural elucidation of Z-Lys(Z)-OSu, a critical reagent in peptide synthesis and drug development. The information is compiled to assist researchers in understanding its characteristics and effectively utilizing it in their laboratory workflows.

Core Chemical Properties

Z-Lys(Z)-OSu, systematically named Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid L-lysine. The presence of two benzyloxycarbonyl (Z) protecting groups on the alpha and epsilon amino groups, along with the N-hydroxysuccinimide (OSu) ester, makes it a valuable building block in synthetic chemistry.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported for Z-Lys(Z)-OSu itself. In such cases, data for closely related compounds are provided for comparative purposes and should be considered as indicative.

| Property | Value | Source(s) |

| Chemical Name | Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester | [1][2] |

| Synonyms | Z-Lys(Z)-OSu, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester | [1][3] |

| CAS Number | 21160-83-8 | [1] |

| Molecular Formula | C₂₆H₂₉N₃O₈ | |

| Molecular Weight | 511.52 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Data not available for Z-Lys(Z)-OSu. For related Boc-Lys(Z)-OSu: 110-120 °C. | |

| Solubility | Data not available for Z-Lys(Z)-OSu. A related compound, Nα-Boc-Nε-Z-L-lysine N-hydroxysuccinimide ester, is slightly soluble in water. | |

| Storage Temperature | -20°C | |

| Purity (Typical) | ≥95.0% (HPLC) |

Structure and Elucidation

Structural Representation:

-

SMILES: O=C(NCCCC--INVALID-LINK--C(=O)ON2C(=O)CCC2=O)OCc3ccccc3

-

InChI: 1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1

Structure Elucidation Techniques (General):

The definitive structure of Z-Lys(Z)-OSu would be confirmed using a combination of the following analytical techniques. Although specific data for this compound is not publicly available, a general description of the expected results is provided.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the two benzyl groups, the protons of the lysine backbone and sidechain, and the protons of the N-hydroxysuccinimide ring.

-

¹³C NMR would display signals corresponding to the carbonyl carbons of the carbamates, the ester, and the succinimide, as well as the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the urethane, ester, and imide functionalities, as well as N-H stretching and bending vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, matching its molecular formula C₂₆H₂₉N₃O₈.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of Z-Lys(Z)-OSu are not widely published. However, a general procedure for the formation of N-hydroxysuccinimide esters from the corresponding carboxylic acid is a well-established method in organic chemistry.

General Synthesis of N-Hydroxysuccinimide Esters

The synthesis of Z-Lys(Z)-OSu would typically involve the activation of the carboxylic acid of Z-Lys(Z)-OH with a coupling reagent in the presence of N-hydroxysuccinimide.

Methodology:

-

Dissolution: Z-Lys(Z)-OH and N-hydroxysuccinimide (typically 1.1-1.2 equivalents) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: The solution is cooled to 0°C, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.2 equivalents) is added.

-

Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, stirring overnight.

-

Work-up: The byproduct (e.g., dicyclohexylurea if DCC is used) is removed by filtration. The filtrate is then typically washed with aqueous solutions to remove any remaining reagents and byproducts.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography.

Role in Peptide Synthesis

Z-Lys(Z)-OSu is primarily used in solution-phase peptide synthesis. The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain, leading to the formation of a stable amide bond. The Z-protecting groups on the lysine's amino groups prevent unwanted side reactions during the coupling process.

Safety and Handling

Z-Lys(Z)-OSu should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a combustible solid. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-Lys(Z)-OSu is a key reagent for the incorporation of a protected lysine residue in peptide synthesis. While a comprehensive public dataset of its specific experimental properties is limited, its chemical identity and utility are well-established. This guide provides a summary of the available information to aid researchers in its safe and effective use. For critical applications, it is recommended to perform in-house characterization to confirm the properties of the specific batch being used.

References

A Comprehensive Guide to the Synthesis and Purification of Nα,Nε-Di-Z-L-lysine Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, a critical reagent in bioconjugation and peptide synthesis. This document outlines the fundamental chemical principles, experimental protocols, and data associated with its preparation.

Introduction

Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z) group. The carboxylic acid functionality is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds. This property makes it an invaluable tool for crosslinking, antibody-drug conjugation, and the synthesis of complex peptides.

The dual protection of the amino groups ensures that the lysine moiety can be incorporated into a peptide chain or conjugated to a target molecule without unintended side reactions at its amino functionalities. The Z-groups can be subsequently removed under specific conditions, such as catalytic hydrogenation, to expose the primary amines if required for further modification.

Overall Synthesis and Purification Workflow

The synthesis of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a two-step process. The first step involves the protection of the amino groups of L-lysine, followed by the activation of the carboxylic acid group. Purification is critical after each step to ensure the final product's high purity.

Caption: Workflow for the synthesis and purification of Nα,Nε-Di-Z-L-lysine NHS ester.

Detailed Experimental Protocols

3.1. Synthesis of Nα,Nε-Di-Z-L-lysine

This protocol details the protection of L-lysine using benzyl chloroformate.

Materials:

-

L-lysine monohydrochloride

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Dioxane (or other suitable solvent)

-

Water

Procedure:

-

Dissolve L-lysine monohydrochloride in 2 M NaOH solution in a reaction vessel cooled in an ice bath (0-5 °C).

-

While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and 4 M NaOH. Monitor the pH and maintain it between 8 and 9.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under a vacuum to yield Nα,Nε-Di-Z-L-lysine.

3.2. Synthesis of Nα,Nε-Di-Z-L-lysine Hydroxysuccinimide Ester

This protocol describes the activation of the carboxylic acid group of the protected lysine.

Materials:

-

Nα,Nε-Di-Z-L-lysine

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dioxane or Tetrahydrofuran (THF), anhydrous

-

Isopropanol (for recrystallization)

Procedure:

-

Dissolve Nα,Nε-Di-Z-L-lysine and N-hydroxysuccinimide in anhydrous dioxane or THF in a reaction vessel.

-

Cool the solution in an ice bath (0 °C) and add a solution of DCC in the same solvent dropwise with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent, such as isopropanol, to obtain the purified Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester.

-

Dry the final product under vacuum.

Chemical Transformation and Reagent Roles

The following diagram illustrates the key chemical transformations and the function of the primary reagents in the synthesis of the NHS ester.

Caption: Role of reagents in the formation of the NHS ester.

Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis and purification of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester.

Table 1: Reaction Conditions and Reagent Ratios

| Step | Reactants | Key Reagents | Solvent | Temperature | Reaction Time | Molar Ratio (Reactant:Reagent) |

| Protection | L-lysine·HCl | Benzyl Chloroformate, NaOH | Water/Dioxane | 0 °C to RT | 2 - 4 hours | 1 : 2.2 (Lysine:Cbz-Cl) |

| Activation | Nα,Nε-Di-Z-L-lysine | NHS, DCC | Dioxane or THF | 0 °C to RT | 12 - 16 hours | 1 : 1.1 : 1.1 (Lysine:NHS:DCC) |

Table 2: Expected Yields and Purity

| Product | Purification Method | Typical Yield | Purity (by HPLC) | Melting Point (°C) |

| Nα,Nε-Di-Z-L-lysine | Acid Precipitation | 85 - 95% | >98% | 148 - 151 |

| Nα,Nε-Di-Z-L-lysine NHS Ester | Recrystallization (Isopropanol) | 70 - 85% | >99% | 94 - 97 |

Conclusion

The synthesis of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a well-established procedure that provides a valuable reagent for bioconjugation and peptide synthesis. Adherence to the detailed protocols for synthesis and purification is crucial for obtaining a high-purity product. The methods described herein, from the protection of L-lysine to the activation of the carboxylic acid, represent a robust and reproducible approach for laboratory-scale production. The provided data and workflows serve as a comprehensive resource for researchers in the field.

Z-Lys(Z)-OSu mechanism of action in amine coupling

An In-depth Technical Guide to the Mechanism of Action of Z-Lys(Z)-OSu in Amine Coupling

Introduction

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a pivotal reagent in the field of bioconjugation and peptide synthesis.[1] It is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual-protection and activation strategy allows for the specific and efficient formation of a stable amide bond with a primary amine, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2]

This guide provides a comprehensive overview of the core mechanism of Z-Lys(Z)-OSu in amine coupling, details on experimental protocols, a summary of quantitative data, and a discussion of the critical factors influencing the reaction's success.

Core Mechanism of Amine Coupling

The fundamental mechanism of action for Z-Lys(Z)-OSu in amine coupling is a nucleophilic acyl substitution. The N-hydroxysuccinimide ester group is a highly effective activating group that increases the electrophilicity of the carboxyl carbon.[1] This makes it susceptible to attack by a nucleophilic primary amine.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: A primary amine (R-NH₂) acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the OSu ester on the Z-Lys(Z)-OSu molecule. This leads to the formation of a transient tetrahedral intermediate.

-

Peptide Bond Formation: The tetrahedral intermediate is unstable and collapses. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group and is eliminated, resulting in the formation of a highly stable amide bond between the lysine derivative and the target amine.

Role of Protecting and Activating Groups

The specific structure of Z-Lys(Z)-OSu is critical for its function. Both the benzyloxycarbonyl (Z) protecting groups and the N-hydroxysuccinimide (OSu) activating group play distinct and essential roles.

-

Benzyloxycarbonyl (Z) Group (Protecting Group): The Z group is a carbamate-type protecting group used to mask the reactivity of the α- and ε-amino groups of lysine. This is crucial to prevent the lysine molecule from reacting with itself or other activated lysine molecules, which would lead to uncontrolled polymerization. The Z groups are stable under the amine coupling reaction conditions and can be removed later under harsher conditions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid, to yield the free amine if required.

-

N-Hydroxysuccinimide Ester (OSu) Group (Activating Group): The OSu group is an activating group that converts the relatively unreactive carboxylic acid of the protected lysine into a highly reactive ester. This activation is key to facilitating the efficient formation of an amide bond under mild conditions. NHS esters are widely used because they are reactive enough to couple with primary amines efficiently in aqueous and organic solvents but are also sufficiently stable to be isolated, purified, and stored.

Quantitative Data Summary: Reaction Parameters

The efficiency of the amine coupling reaction is highly dependent on the reaction conditions, particularly pH. A competing side reaction is the hydrolysis of the NHS ester, which becomes more pronounced at a higher pH. This hydrolysis reaction competes with the desired amine coupling, potentially reducing the overall yield.

The table below summarizes the effect of pH on the stability of NHS esters, a critical factor in optimizing reaction efficiency.

| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Coupling Reaction |

| 7.0 | 0°C | 4 - 5 hours | Slower coupling but greater ester stability. |

| 8.0 | 4°C | ~1 hour | A good compromise between amine nucleophilicity and ester stability. |

| 8.6 | 4°C | 10 minutes | Faster coupling but significant competing hydrolysis. |

| > 9.0 | Room Temp. | Very short | Hydrolysis is the dominant reaction, leading to low coupling yields. |

Data represents the general stability of NHS esters and is a key consideration for reactions involving Z-Lys(Z)-OSu.

Detailed Experimental Protocols

Below is a generalized protocol for the coupling of Z-Lys(Z)-OSu to a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide).

Materials and Reagents

-

Z-Lys(Z)-OSu

-

Amine-containing substrate

-

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction Buffer: Phosphate buffer, HEPES, or sodium bicarbonate buffer (0.1 M, pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris (TRIS), as they will compete in the reaction.

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, RP-HPLC)

Experimental Workflow

Step-by-Step Procedure

-

Prepare the Substrate Solution: Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare the Z-Lys(Z)-OSu Solution: Immediately before use, dissolve Z-Lys(Z)-OSu in a small amount of anhydrous DMF or DMSO. A 5 to 20-fold molar excess over the amount of amine is typically recommended.

-

Initiate the Reaction: Add the Z-Lys(Z)-OSu solution to the substrate solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times are often used for reactions at a lower pH.

-

Quench the Reaction: Add a small amount of a quenching buffer to consume any unreacted Z-Lys(Z)-OSu.

-

Purification: Remove the excess reagent and the NHS byproduct from the conjugated product using an appropriate purification method, such as size-exclusion chromatography for large biomolecules or HPLC for smaller peptides.

Applications in Research and Drug Development

The unique properties of Z-Lys(Z)-OSu make it a valuable reagent in several advanced applications:

-

Solution-Phase Peptide Synthesis: It serves as a key building block for introducing a protected lysine residue into a growing peptide chain.

-

Fragment Condensation: Its stability allows for the synthesis of protected peptide fragments that can be later coupled together to form larger proteins, a strategy known as convergent synthesis.

-

Bioconjugation: It is used to attach lysine-containing linkers or payloads to biomolecules, which is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The Benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its advent revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids.[1][3] Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, and comparative data.

Core Principles of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions at the N-terminus during peptide bond formation. The Cbz group can also be used to protect other nucleophilic functional groups like alcohols and thiols.

A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media. However, it can be selectively removed under specific, mild conditions, most notably through catalytic hydrogenation. This characteristic is the foundation of its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order. The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, making it a valuable component in complex synthetic routes.

Protection of Amines with Cbz

The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent can be adapted for different substrates.

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting hydrochloric acid to drive the reaction to completion.

Caption: General workflow for the protection of an amine with the Cbz group.

Experimental Protocols for Cbz Protection

Protocol 1: Standard Aqueous Conditions

-

Substrate: Amine (1.0 eq)

-

Reagent: Benzyl chloroformate (Cbz-Cl, 1.5 eq)

-

Base: Sodium bicarbonate (NaHCO₃, 2.0 eq)

-

Solvent: Tetrahydrofuran (THF) and Water (2:1)

-

Procedure: The amine is dissolved in the THF/water mixture. Sodium bicarbonate is added, and the mixture is cooled to 0 °C. Cbz-Cl is added dropwise, and the reaction is stirred at 0 °C for 20 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.

-

Yield: 90% (for a specific example)

Protocol 2: Anhydrous Conditions

-

Substrate: Amine (1 mmol)

-

Reagent: Benzyl chloroformate (Cbz-Cl, 1.05 mmol)

-

Solvent: Water (3 mL)

-

Procedure: To a mixture of the amine and Cbz-Cl, water is added. The mixture is stirred at room temperature. Upon completion (monitored by TLC), the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by column chromatography. This method is noted for being environmentally friendly.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step, and several methods are available, allowing for flexibility in synthetic design. The choice of deprotection method often depends on the presence of other functional groups in the molecule.

Deprotection Methods and Mechanisms

The most common deprotection methods are catalytic hydrogenation, acidolysis, and catalytic transfer hydrogenation.

Caption: Decision workflow for Cbz deprotection, highlighting key methods.

1. Catalytic Hydrogenation

This is the most widely used and mildest method for Cbz deprotection. The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

2. Catalytic Transfer Hydrogenation

This method is an alternative to using hydrogen gas. A hydrogen donor, such as formic acid or ammonium formate, is used in conjunction with a palladium catalyst. This technique is often simpler to perform in a standard laboratory setting.

3. Acidolysis

Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is useful when the molecule contains functional groups that are sensitive to hydrogenation.

Experimental Protocols for Cbz Deprotection

Protocol 1: Catalytic Hydrogenation

-

Substrate: Cbz-protected amine (1.0 eq)

-

Catalyst: 5% Palladium on carbon (Pd/C)

-

Solvent: Methanol (MeOH)

-

Procedure: The Cbz-protected amine is dissolved in methanol, and the Pd/C catalyst is added. The mixture is stirred under an atmosphere of hydrogen gas (H₂) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 40 hours). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield the crude deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenation

-

Substrate: Cbz-protected compound (1.0 eq)

-

Catalyst: Palladium black

-

Hydrogen Donor: Formic acid (in Ethanol)

-

Procedure: The Cbz-protected compound is dissolved in a mixture of ethanol and formic acid. Palladium black is added, and the mixture is stirred at room temperature for 1.5 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is then purified.

Protocol 3: Acidic Cleavage

-

Substrate: Cbz-protected peptide

-

Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Procedure: The Cbz-protected peptide is dissolved in a 33% solution of HBr in acetic acid and stirred at room temperature for 20 minutes. Diethyl ether is added to precipitate the amine salt. The precipitate is isolated by decantation and dried to yield the deprotected peptide hydrobromide salt.

Quantitative Data Summary

The efficiency of Cbz protection and deprotection is critical for its application. The following tables summarize representative quantitative data from various studies.

Table 1: Cbz Protection Yields for Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Aliphatic Amine | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 | 0 | 90 | |

| Aromatic Amine | Cbz-Cl | - | H₂O | 1 | RT | 95 | |

| Amino Acid | Cbz-Cl | Na₂CO₃/NaHCO₃ | - | - | RT | >90 |

Table 2: Cbz Deprotection Yields and Conditions

| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Time | Temp | Yield (%) | Reference |

| Catalytic Hydrogenation | 10% Pd/C | H₂ | EtOH | - | 60°C | >95 | |

| Transfer Hydrogenation | 10% Pd/C | HCOOH | MeOH | minutes | RT | 89-95 | |

| Transfer Hydrogenation | Pd Black | HCOOH | EtOH | 1.5 h | 25°C | - | |

| Acidolysis | 33% HBr/AcOH | - | Acetic Acid | 20 min | RT | - | |

| Lewis Acid | AlCl₃ | - | HFIP | 2-16 h | RT | High |

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives. The detailed protocols and comparative data provided in this guide serve as a practical resource for the effective implementation of the Cbz protecting group in modern synthetic endeavors.

References

Technical Guide: Z-Lys(Z)-OSu for Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester, commonly referred to as Z-Lys(Z)-OSu. It covers its chemical properties, applications, and detailed methodologies for its use in peptide synthesis.

Core Compound Information

Z-Lys(Z)-OSu is a derivative of the amino acid L-lysine, where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This dual protection and activation make it a valuable reagent in synthetic chemistry.

A crucial application of Z-Lys(Z)-OSu is in solution-phase peptide synthesis (LPPS), where it enables the controlled incorporation of lysine residues into a peptide chain. The Z-group protection of the epsilon-amine is orthogonal to many other protecting groups, allowing for selective deprotection and modification of the lysine side chain in the synthesis of complex peptides.[1]

Physicochemical Data

| Property | Value | References |

| CAS Number | 21160-83-8 | [2] |

| Molecular Formula | C₂₆H₂₉N₃O₈ | [2] |

| Molecular Weight | 511.52 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Purity (HPLC) | ≥95.0% | [2] |

| Storage Temperature | -20°C |

Synthesis and Reaction Mechanism

The synthesis of Z-Lys(Z)-OSu involves a multi-step process starting from L-lysine. The amino groups are first protected, followed by the activation of the carboxyl group.

Synthesis Workflow of Z-Lys(Z)-OSu

Caption: Synthesis pathway of Z-Lys(Z)-OSu from L-Lysine.

The utility of Z-Lys(Z)-OSu in peptide synthesis stems from the reactivity of the N-hydroxysuccinimide ester. This group makes the carboxylate moiety highly electrophilic, facilitating an efficient reaction with the nucleophilic primary amine of another amino acid or peptide to form a stable amide (peptide) bond.

Peptide Bond Formation Mechanism

References

An In-depth Technical Guide to the Physical Properties and Solubility of Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu)

This technical guide provides a comprehensive overview of the known physical properties and solubility of Z-Lys(Z)-OSu. The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document includes a compilation of physical data, a discussion on solubility in common organic solvents, detailed experimental protocols for property determination, and a workflow diagram illustrating its application in chemical synthesis.

Physical Properties

Z-Lys(Z)-OSu is a derivative of the amino acid L-lysine, where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This modification makes it a valuable reagent for peptide synthesis and bioconjugation.

The physical properties of Z-Lys(Z)-OSu are summarized in the table below. It is important to note that variations in reported values can occur between different commercial suppliers, which may be attributed to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| Chemical Name | Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester | N/A |

| Synonyms | Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester | [1] |

| CAS Number | 21160-83-8 | [1] |

| Molecular Formula | C₂₆H₂₉N₃O₈ | [2] |

| Molecular Weight | 511.52 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95.0% (HPLC) | |

| Storage Temperature | -20°C |

Note: Some commercial listings may reference similar compounds such as Boc-Lys(Z)-OSu (CAS 34404-36-9) or Z-Lys(Boc)-OSu (CAS 3338-34-9), which have different molecular weights and properties. It is crucial to verify the specific compound being used.

Solubility Profile

Quantitative solubility data for Z-Lys(Z)-OSu in various organic solvents is not extensively available in public literature. However, based on the chemical structure and information from suppliers of similar protected amino acids, a qualitative solubility profile can be inferred.

Z-Lys(Z)-OSu is generally soluble in polar aprotic solvents commonly used in peptide synthesis. These include:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

The bulky and hydrophobic benzyloxycarbonyl protecting groups contribute to its solubility in these organic solvents. The solubility of protected peptides and amino acid derivatives can be influenced by factors such as temperature, the specific solvent system, and the presence of other reagents. For instance, the use of mixed solvent systems or the addition of salts like lithium chloride can sometimes enhance the solubility of otherwise poorly soluble protected peptides.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided for the determination of key physical properties.

1. Determination of Melting Point

-

Objective: To determine the temperature range over which the solid Z-Lys(Z)-OSu transitions to a liquid.

-

Methodology:

-

A small, dry sample of Z-Lys(Z)-OSu powder is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

-

2. Quantitative Solubility Determination

-

Objective: To determine the concentration of a saturated solution of Z-Lys(Z)-OSu in a specific solvent at a given temperature.

-

Methodology:

-

An excess amount of Z-Lys(Z)-OSu is added to a known volume of the solvent of interest (e.g., DMF, DMSO) in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated under reduced pressure or a stream of inert gas.

-

The container with the dried solute is weighed again.

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

-

Application in Peptide Synthesis: A Workflow

Z-Lys(Z)-OSu is primarily used as a building block in peptide synthesis. The N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with the free amino group of another amino acid or a growing peptide chain.

References

Introduction to lysine derivatives in peptide chemistry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), managing the reactivity of polyfunctional amino acids is paramount to achieving high purity and yield. Lysine, with its primary ε-amino (Nε) group, presents a critical challenge.[1][2] Unprotected, this nucleophilic side chain can lead to undesired branching and other side reactions during peptide chain elongation.[3] Consequently, the reversible protection of lysine's ε-amino group is a cornerstone of modern peptide chemistry.

This technical guide provides an in-depth overview of the common lysine derivatives used in peptide synthesis, focusing on the chemical properties of their protecting groups. It details the concept of orthogonal protection, which allows for the selective removal of specific protecting groups without affecting others, enabling complex peptide modifications like branching, cyclization, and the site-specific attachment of moieties such as fluorophores, drugs, or PEG chains.[4][5]

Core Concept: Orthogonal Protection Strategy

The foundation of modern peptide synthesis, especially using the Fmoc/tBu strategy, is orthogonality. This principle employs protecting groups that are removed under distinct chemical conditions. In a typical Fmoc-SPPS workflow, three classes of protecting groups are used:

-

Nα-protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. It is labile to basic conditions (e.g., piperidine) and is removed at every cycle of amino acid addition.

-

Side-Chain Protection (Permanent): Groups like tert-butyloxycarbonyl (Boc) are used to protect the reactive side chains of amino acids, including the ε-amino group of lysine. These are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids (e.g., Trifluoroacetic Acid, TFA) during the final step.

-

Orthogonal Side-Chain Protection: For selective on-resin modification, a third layer of protection is needed. These groups are stable to both the base for Fmoc removal and the strong acid for final cleavage but can be removed by a unique, third type of chemical reaction. This allows for the unmasking and modification of a specific lysine side chain while the peptide remains attached to the solid support.

Common Lysine Protecting Groups

The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy. Below is a comparison of the most widely used groups in Fmoc-based chemistry.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Key Features |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., >90% TFA) | Fmoc, Alloc, ivDde, Mtt | The standard, most common choice for general SPPS. Stable to mild base and mild acid. |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, ivDde, Mtt | Useful for on-resin cyclization and modification. Cleavage is orthogonal to most other groups. |

| 4-Methyltrityl | Mtt | Very Mild Acid (e.g., 1% TFA in DCM) | Fmoc, Boc, Alloc, ivDde | Highly acid-labile, allowing selective removal without affecting Boc or the resin linker. |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Dilute Hydrazine (e.g., 2-4% in DMF) | Fmoc, Boc, Alloc, Mtt | Base-labile but stable to piperidine. Removal can be monitored by UV absorbance of the byproduct. |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis (H₂/Pd) | Fmoc, Boc, ivDde, Mtt | Stable to acidic conditions used for cleavage from Wang and Rink resins. |

| Methylsulfonylethyloxycarbonyl | Msc | Strong Base (e.g., 1M NaOH) | Fmoc, Boc, Mtt | Offers orthogonality through its unique base-lability via a β-elimination mechanism. |

Experimental Protocols

Detailed and optimized protocols are crucial for successful synthesis. Below are standard procedures for key manipulations of protected lysine derivatives.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding an amino acid (e.g., Fmoc-Lys(Boc)-OH) to a growing peptide chain on a solid support.

Methodology:

-

Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10-15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Activation & Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HCTU, 0.95 eq. to amino acid) in DMF. Add an activation base (e.g., DIPEA, 2 eq. to amino acid) and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).

-

Repeat: Return to Step 2 for the next coupling cycle.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol is for the selective removal of the Mtt group to expose the lysine ε-amino group for subsequent modification.

Methodology:

-

Resin Preparation: Swell the fully assembled, Nα-Fmoc protected peptidyl-resin containing a Lys(Mtt) residue in DCM for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) as a scavenger in DCM.

-

Mtt Cleavage: Drain the swelling solvent. Add the deprotection cocktail (approx. 10 mL per gram of resin) to the resin. Agitate gently. The reaction is typically rapid (2-5 minutes). Monitor the reaction by observing the release of the yellow-orange Mtt cation into the solution. Repeat the treatment with fresh cocktail (3-5 times) until the solution remains colorless to ensure complete removal.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 times).

-

Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (v/v) (3 times) to neutralize the protonated ε-amino group.

-

Final Wash: Wash the resin with DMF (5 times) and then DCM (3 times). The resin is now ready for site-selective modification at the lysine side chain.

Protocol 3: Selective On-Resin Deprotection of Lys(ivDde)

This protocol details the removal of the hydrazine-labile ivDde group.

Methodology:

-

Resin Preparation: Swell the peptidyl-resin containing a Lys(ivDde) residue in DMF for 30-60 minutes. It is advisable to protect the N-terminal α-amino group (e.g., with a Boc group) to prevent side reactions with hydrazine.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 2-4% hydrazine monohydrate in DMF (v/v).

-

ivDde Cleavage: Drain the swelling solvent. Add the hydrazine solution to the resin. Agitate at room temperature. The reaction typically requires multiple treatments (e.g., 3-5 treatments of 5-10 minutes each). Progress can be monitored by taking a small aliquot of the supernatant and measuring its UV absorbance, as the indazole byproduct absorbs strongly around 290 nm.

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (at least 7-10 times) to completely remove all traces of hydrazine and the cleavage byproduct before proceeding to the next step.

Applications in Drug Development

The use of orthogonally protected lysine derivatives is a key enabling technology in the development of advanced peptide-based therapeutics.

-

Branched Peptides: Synthesis of peptide dendrimers or branched structures for vaccine development and drug delivery. A second peptide chain can be grown from the deprotected lysine side chain.

-

Cyclic Peptides: On-resin head-to-tail or side-chain-to-side-chain cyclization to create conformationally constrained peptides with improved stability and bioactivity.

-

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to peptides or proteins via a selectively deprotected lysine residue.

-

PEGylation and Lipidation: Conjugation of polyethylene glycol (PEG) or lipid moieties to improve the pharmacokinetic profile of a peptide therapeutic.

-

Fluorescent Labeling: Attachment of fluorescent probes for use in diagnostic assays and bioimaging.

Conclusion

The strategic use of lysine derivatives with a diverse toolkit of orthogonal protecting groups is fundamental to modern peptide chemistry. By allowing for precise, site-specific modifications, these building blocks have expanded the landscape of possible peptide structures, moving beyond simple linear sequences to complex, multifunctional molecules. A thorough understanding of the properties and manipulation of these derivatives, supported by robust experimental protocols, is essential for researchers and professionals aiming to innovate in the fields of chemical biology and drug development.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Lys(Z)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the preparation of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and for large-scale production. The use of Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) offers a robust and classical approach for the incorporation of a protected lysine residue into a peptide sequence. The benzyloxycarbonyl (Z) protecting groups for the α- and ε-amino functions are stable under a variety of reaction conditions and can be removed cleanly by catalytic hydrogenation. The N-hydroxysuccinimide (OSu) ester provides a highly reactive carboxyl terminus, facilitating efficient peptide bond formation under mild conditions.

These application notes provide a detailed protocol for the use of Z-Lys(Z)-OSu in the solution-phase synthesis of a dipeptide, including reaction conditions, purification, and subsequent deprotection steps.

Key Applications

-

Custom Peptide Synthesis: Incorporation of protected lysine into peptide sequences for research and development.

-

Fragment Condensation: Synthesis of protected peptide fragments for use in convergent solid-phase or solution-phase peptide synthesis.

-

Bioconjugation: Introduction of a lysine residue which, after deprotection, can be used for conjugation to other molecules such as labels, drugs, or polymers.

-

Drug Development: Synthesis of peptide-based therapeutics where lysine residues are critical for biological activity or for modification to improve pharmacokinetic properties.

Chemical Properties of Z-Lys(Z)-OSu

| Property | Value |

| Synonyms | Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester |

| Molecular Formula | C₂₆H₂₉N₃O₈ |

| Molecular Weight | 511.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |

| Storage Conditions | Store at -20°C, desiccated. |

| Z-Group Deprotection | Catalytic hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).[1][2][3] |

| OSu-Group Reactivity | Highly reactive towards nucleophiles, particularly primary and secondary amines, for peptide bond formation. The reaction is typically facilitated by a non-nucleophilic base. |

Experimental Protocols

I. Synthesis of a Protected Dipeptide: Z-Lys(Z)-Gly-OMe

This protocol details the coupling of Z-Lys(Z)-OSu with glycine methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Lys(Z)-Gly-OMe.

Materials:

-

Z-Lys(Z)-OSu

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

-

Preparation of Free Amino Acid Ester:

-

In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (Z-Lys(Z)-OSu) is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x volume of organic layer) to remove unreacted amine and base.

-

Saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted acid and N-hydroxysuccinimide.

-

Brine (1 x volume of organic layer).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The column is typically eluted with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the dipeptide.

-

Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the pure Z-Lys(Z)-Gly-OMe as a white solid or oil.

-

II. Deprotection of the Z-Groups by Catalytic Transfer Hydrogenation

This protocol describes the removal of the two Z-protecting groups from the dipeptide to yield H-Lys-Gly-OMe.

Materials:

-

Z-Lys(Z)-Gly-OMe

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or Formic acid

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite

Procedure:

-

Reaction Setup:

-

Deprotection Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary, for example by recrystallization or reverse-phase HPLC.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a dipeptide using the Z-Lys(Z)-OSu protocol. Actual results may vary depending on the specific amino acid sequence, scale, and experimental conditions.

| Parameter | Representative Value/Range | Notes |

| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion. |

| Crude Product Yield | 85 - 95% | This is the yield after the initial work-up, before purification. |

| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. This is highly dependent on the efficiency of the purification. |

| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis. |

| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC. |

| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up. |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using the Z-Lys(Z)-OSu protocol, from starting materials to the final deprotected product.

References

Application Notes and Protocols for Bioconjugation with Z-Lys(Z)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys(Z)-OSu, or more formally Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a valuable reagent in the field of bioconjugation and peptide synthesis. Its unique structure, featuring two benzyloxycarbonyl (Z or Cbz) protecting groups on the alpha and epsilon amino groups of lysine and an N-hydroxysuccinimide (NHS) ester, allows for the controlled introduction of a lysine residue onto a biomolecule. The NHS ester provides reactivity towards primary amines, while the Z groups offer stable protection that can be selectively removed under specific conditions.

These application notes provide a comprehensive guide to utilizing Z-Lys(Z)-OSu for the modification of proteins, peptides, and other biomolecules. This process is particularly relevant in drug development for creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics.

Principle of Bioconjugation with Z-Lys(Z)-OSu

The bioconjugation process using Z-Lys(Z)-OSu involves a two-stage approach:

-

Conjugation: The NHS ester of Z-Lys(Z)-OSu reacts with primary amino groups (e.g., the N-terminus of a protein or the side chain of a lysine residue) on the target biomolecule to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.

-

Deprotection: Following the conjugation and purification of the intermediate, the Z protecting groups are removed to expose the free amino groups of the newly introduced lysine. This is most commonly achieved through catalytic hydrogenation.

This two-step process allows for the introduction of a reactive handle (the deprotected lysine) for further modification or for altering the properties of the biomolecule.

Experimental Protocols

Materials and Reagents

-

Biomolecule of interest (e.g., antibody, peptide): Must contain accessible primary amino groups.

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.

-

Organic Solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve Z-Lys(Z)-OSu.

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

-

Deprotection Catalyst: Palladium on carbon (Pd/C, 10% w/w).

-

Hydrogen Source for Deprotection: Hydrogen gas (H2) or a hydrogen donor like ammonium formate.

-

Deprotection Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture with water.

-

Analytical Instruments: UV-Vis spectrophotometer, HPLC system, Mass Spectrometer.

Protocol 1: Conjugation of a Protein with Z-Lys(Z)-OSu

This protocol outlines the general procedure for labeling a protein with Z-Lys(Z)-OSu.

-

Preparation of the Biomolecule:

-

Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer using dialysis or a desalting column.

-

-

Preparation of Z-Lys(Z)-OSu Solution:

-

Immediately before use, dissolve Z-Lys(Z)-OSu in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the Z-Lys(Z)-OSu stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted Z-Lys(Z)-OSu.

-

-

Purification of the Z-Protected Conjugate:

-

Remove unreacted Z-Lys(Z)-OSu and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Deprotection of the Z-Groups by Catalytic Hydrogenation

This protocol describes the removal of the Z (Cbz) protecting groups from the lysine conjugate.

-

Preparation for Hydrogenation:

-

The purified Z-protected conjugate should be in a solvent suitable for hydrogenation, such as methanol, ethanol, or a mixture with water. If necessary, exchange the buffer.

-

Place the solution of the conjugate in a reaction vessel suitable for hydrogenation.

-

-

Catalytic Hydrogenation:

-

Carefully add 10% Pd/C catalyst to the reaction mixture (typically 10-50% by weight of the conjugate).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H2) via a balloon or from a cylinder.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate (in excess).

-

-

Monitoring the Reaction:

-

The progress of the deprotection can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the removal of the Z groups.

-

-

Catalyst Removal and Final Purification:

-

Once the reaction is complete, carefully filter the reaction mixture through a syringe filter or a pad of Celite to remove the Pd/C catalyst.

-

The deprotected conjugate can be further purified by SEC or dialysis to remove any residual reagents and obtain the final product in the desired buffer.

-

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the bioconjugation and deprotection steps. Please note that these are starting points and optimization is recommended for each specific application.

| Parameter | Conjugation Step | Deprotection Step |

| Reagent | Z-Lys(Z)-OSu | 10% Palladium on Carbon (Pd/C) |

| Biomolecule Concentration | 1 - 10 mg/mL | 0.5 - 5 mg/mL |

| Molar Excess of Reagent | 10 - 20 fold | 10 - 50% (w/w) of conjugate |

| Solvent/Buffer | 0.1 M Bicarbonate or Phosphate, pH 8.0-8.5 | Methanol, Ethanol, or aqueous mixtures |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 24 hours |

| Purification Method | Size-Exclusion Chromatography / Dialysis | Filtration followed by SEC / Dialysis |

| Typical Yield | > 80% (conjugate formation) | > 70% (deprotection) |

| Analytical Characterization | SDS-PAGE, UV-Vis, Mass Spectrometry | HPLC, Mass Spectrometry |

Visualization of Workflows

Experimental Workflow for Protein Modification

The following diagram illustrates the overall workflow for the bioconjugation of a protein with Z-Lys(Z)-OSu and subsequent deprotection.

Caption: General experimental workflow for protein bioconjugation with Z-Lys(Z)-OSu.

Logical Relationship for ADC Synthesis

This diagram shows the logical steps involved in creating an Antibody-Drug Conjugate (ADC) using Z-Lys(Z)-OSu as a linker precursor.

References

Application of Z-Lys(Z)-OSu in Drug Discovery and Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a pivotal reagent in the field of peptide chemistry and drug development. Its unique structure, featuring benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino groups of lysine and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group, makes it an invaluable tool for the precise incorporation of lysine residues into peptides and other molecular constructs. This application note provides a comprehensive overview of the use of Z-Lys(Z)-OSu in drug discovery, with a focus on its application in the synthesis of bioactive peptides, particularly immunomodulatory agents like tuftsin analogs, and its role in the development of targeted drug delivery systems.

Chemical Properties and Advantages

Z-Lys(Z)-OSu is a stable, crystalline solid that is highly reactive towards primary and secondary amines, leading to the formation of a stable amide bond. The Z-protecting groups offer robust protection during peptide synthesis and can be removed under specific conditions, typically through hydrogenolysis. The OSu ester provides a highly efficient method for peptide bond formation, minimizing the risk of racemization at the chiral center of the lysine residue.

The primary advantages of using Z-Lys(Z)-OSu in drug development include:

-

Controlled Lysine Incorporation: Enables the specific and controlled introduction of a lysine residue into a peptide sequence.

-

Orthogonal Protection: The Z-groups provide protection that is orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection strategies.

-

High Reactivity and Yield: The OSu ester ensures high reactivity with amine nucleophiles, leading to excellent yields in coupling reactions.

-

Minimal Racemization: The use of an active ester minimizes the risk of epimerization, preserving the stereochemical integrity of the lysine residue.

-

Versatility: It can be employed in both solution-phase and solid-phase peptide synthesis methodologies.

Application in the Synthesis of Bioactive Peptides: The Case of Tuftsin Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with potent immunomodulatory activities, including the stimulation of phagocytosis by macrophages. However, its therapeutic potential is limited by its short in-vivo half-life due to enzymatic degradation. Z-Lys(Z)-OSu is instrumental in the synthesis of more stable and potent tuftsin analogs by enabling modifications at the lysine residue, such as the creation of branched or isopeptide structures.

Rationale for Modification

Introducing a branch or an isopeptide bond at the ε-amino group of the lysine in tuftsin can shield the peptide backbone from enzymatic cleavage, thereby enhancing its stability and prolonging its therapeutic effect.

Signaling Pathway of Tuftsin and its Analogs

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding activates a cascade of intracellular signaling events, leading to enhanced phagocytic activity.

Caption: Signaling pathway of Tuftsin and its analogs.

Experimental Protocol: Synthesis of a Branched Tuftsin Analog

This protocol describes the solution-phase synthesis of a branched tuftsin analog where a second peptide sequence is attached to the ε-amino group of the lysine residue using Z-Lys(Z)-OSu.

Materials:

-

Z-Lys(Z)-OSu

-

H-Pro-Arg(Pbf)-OMe

-

H-Thr(tBu)-OH

-

Amino acid for branching (e.g., H-Ala-OMe)

-

Coupling agents (e.g., DCC, HOBt)

-

Deprotection reagents (e.g., H₂/Pd-C, TFA)

-

Solvents (e.g., DMF, DCM, EtOAc)

-

Purification materials (e.g., silica gel, HPLC columns)

Workflow:

Caption: Workflow for the synthesis of a branched Tuftsin analog.

Methodology:

-

Synthesis of Z-Lys(Z)-Pro-Arg(Pbf)-OMe:

-

Dissolve H-Pro-Arg(Pbf)-OMe (1.0 eq) in DMF.

-

Add Z-Lys(Z)-OSu (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, precipitate the product with cold diethyl ether, filter, and dry under vacuum.

-

-

Synthesis of Z-Thr(tBu)-Lys(Z)-Pro-Arg(Pbf)-OMe:

-

Deprotect the N-terminal Z-group of the product from Step 1 using appropriate methods.

-

Couple H-Thr(tBu)-OH (1.2 eq) to the deprotected tripeptide using DCC (1.2 eq) and HOBt (1.2 eq) in DMF.

-

Stir for 24 hours at room temperature.

-

Work up the reaction and purify the product by column chromatography.

-

-

Selective Deprotection of the ε-Z Group:

-

Selectively remove the Z-group from the ε-amino group of the lysine residue. This can be a challenging step and may require specific catalytic transfer hydrogenation conditions to avoid deprotection of other sensitive groups.

-

-

Coupling of the Branching Amino Acid:

-

Couple the desired amino acid for the branch (e.g., H-Ala-OMe, 1.5 eq) to the free ε-amino group using a suitable coupling agent.

-

-

Final Deprotection and Purification:

-

Remove all remaining protecting groups (Pbf, tBu, OMe, and the remaining Z-group) using a cocktail of reagents, typically containing TFA.

-

Purify the final branched tuftsin analog by preparative HPLC.

-

Quantitative Data Summary:

| Step | Reactant 1 | Reactant 2 | Coupling/Deprotection Method | Yield (%) | Purity (HPLC) (%) |